[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
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Overview
Description
[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, cosmetics, and agriculture. This particular compound is characterized by its chromen-2-one structure, which is modified with dimethyl and acetic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid typically involves the esterification of 4,7-dimethyl-2-oxo-2H-chromen-5-ol with acetic acid. One common method includes the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out under mild conditions to prevent the decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one structure to chroman-2-ol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, chroman-2-ol derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid involves its interaction with various molecular targets. The chromen-2-one structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The compound’s ability to penetrate cell membranes also enhances its biological activity .
Comparison with Similar Compounds
[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid can be compared with other coumarin derivatives, such as:
4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Similar in structure but with different substitution patterns, leading to variations in biological activity.
7-hydroxy-4-methylcoumarin: Known for its strong fluorescence properties, making it useful in imaging applications.
4,7-dimethylcoumarin: Lacks the acetic acid group, resulting in different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULJTNRHGAFYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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